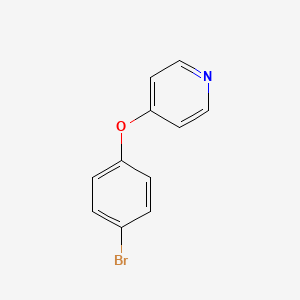

4-(4-Bromophenoxy)pyridine

Descripción general

Descripción

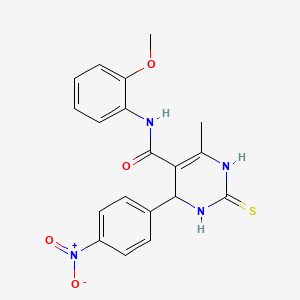

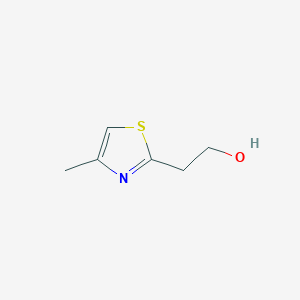

“4-(4-Bromophenoxy)pyridine” is a chemical compound with the molecular formula C11H8BrNO . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenoxy)pyridine” consists of a pyridine ring attached to a bromophenyl group via an oxygen atom . The molecular weight of this compound is 250.09 .Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Bromophenoxy)pyridine” are not available, a study on a similar compound, “4-[(4-bromophenyl)ethynyl]pyridine”, revealed that its molecular architectures (Kagome networks, coordinated/covalent dimers, and branched coordination chains) via self-assembly, Ullmann reaction, and pyridine coordination are sensitive to the underlying metallic surfaces .Physical And Chemical Properties Analysis

“4-(4-Bromophenoxy)pyridine” is a powder at room temperature . It has a molecular weight of 250.09 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.Aplicaciones Científicas De Investigación

Crystal Structure Analysis

4-(4-Bromophenoxy)pyridine and its derivatives have been studied for their crystal structures, demonstrating specific geometric alignments and interactions that could be essential in materials science and crystallography. For instance, the crystal structure of a related compound showcased the coplanarity between the bromophenol ring and the imidazo[4,5-b]pyridine moiety, highlighting potential for molecular engineering in the development of advanced materials and molecular devices (Ouari, 2015).

Drug Discovery Building Blocks

The regioselective bromination of thieno[2,3-b]pyridine, yielding 4-bromothieno[2,3-b]pyridine with high selectivity and yield, underlines the role of such compounds as building blocks in drug discovery. This demonstrates the potential of 4-(4-Bromophenoxy)pyridine derivatives in synthesizing new chemical entities for pharmaceutical research, offering a pathway to novel therapeutic agents (Lucas et al., 2015).

Environmental Chemistry

Studies have also explored the transformation and environmental fate of bromophenols, which are related to 4-(4-Bromophenoxy)pyridine, in aquatic environments. This research provides insights into the degradation processes of such compounds, contributing to our understanding of their behavior in water treatment and natural aquatic systems. The findings can inform strategies for managing halogenated disinfection byproducts and phenolic contaminants (Xiang et al., 2020).

Polymer Science

The miscibility and specific intermolecular interactions of blends involving poly(4-vinyl pyridine) highlight the significance of pyridine derivatives in polymer science. This research aids in the development of new polymeric materials with tailored properties, such as improved miscibility and specific functional characteristics, which are crucial for applications ranging from coatings to advanced composite materials (Zheng & Mi, 2003).

Antimicrobial Activity

The synthesis and evaluation of 4-pyrrolidin-3-cyanopyridine derivatives, obtained from substrates including 4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, underscore the antimicrobial potential of such compounds. This research contributes to the search for new antimicrobial agents, which is critical in addressing the global challenge of antibiotic resistance (Bogdanowicz et al., 2013).

Safety and Hazards

Handling “4-(4-Bromophenoxy)pyridine” requires caution. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use this chemical only outdoors or in a well-ventilated area, and personal protective equipment should be worn .

Direcciones Futuras

While specific future directions for “4-(4-Bromophenoxy)pyridine” are not available, there is ongoing research in the synthesis, anti-inflammatory activities, and structure-activity relationships of pyrimidines . This suggests that there is potential for further exploration and development of pyridine derivatives, including “4-(4-Bromophenoxy)pyridine”.

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

The biochemical pathways affected by 4-(4-Bromophenoxy)pyridine are currently unknown . Given its use in proteomics research , it may influence protein-related pathways.

Result of Action

As a compound used in proteomics research , it may have effects on protein structure or function, but specific effects would depend on the particular proteins or enzymes it interacts with.

Propiedades

IUPAC Name |

4-(4-bromophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTRSTMVTWWEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxy)pyridine | |

CAS RN |

33349-54-1 | |

| Record name | 4-(4-bromophenoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3260614.png)

![4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B3260617.png)

![2-Bromo-N-[4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B3260703.png)